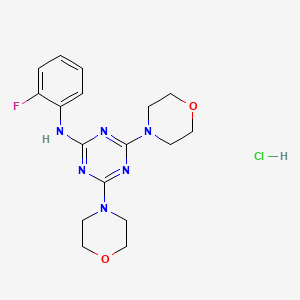
2-(Benzenesulfonyl)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 2402836-89-7 . It has a molecular weight of 235.73 . The IUPAC name for this compound is 2-(phenylsulfonyl)propan-1-amine hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Benzenesulfonyl)propan-1-amine hydrochloride is 1S/C9H13NO2S.ClH/c1-8(7-10)13(11,12)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, are key intermediates in various chemical transformations. These include rearrangements to yield diverse privileged scaffolds, highlighting their utility in solid-phase synthesis (Fülöpová & Soural, 2015).
Transfer Hydrogenation
In transfer hydrogenation reactions, different imines are converted to amines using propan-2-ol in benzene, catalyzed by a specific ruthenium complex. This process is highly efficient, with excellent yields, showcasing the relevance of such amines in catalytic transfer hydrogenation (Samec & Bäckvall, 2002).
Reaction with Aldehydes
A one-pot aminobenzylation of aldehydes using simple toluene derivatives generates a variety of 1,2-diarylethylamine derivatives. This method allows for rapid access to amines and further transformation into other valuable compounds (Wang et al., 2018).
Electrochemical Degradation
The electrochemical oxidation of aromatic amines, including those with benzenesulfonic acid groups, has been studied using boron-doped diamond electrodes. This method demonstrates efficient degradation of these amines, crucial for environmental applications (Pacheco et al., 2011).
Pd-Catalyzed Amination
Palladium-catalyzed amination of aryl tosylates and benzenesulfonates has been developed, expanding the substrate scope for C-N bond-forming processes. This method is significant for synthesizing compounds that incorporate primary amides and free carboxylic acid groups (Huang et al., 2003).
Mécanisme D'action
Mode of Action
Compounds with similar structures are known to interact with their targets via nucleophilic substitution reactions . The amine group in the compound can act as a nucleophile, attacking electrophilic carbon atoms in the target molecule .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Benzenesulfonyl)propan-1-amine hydrochloride . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-8(7-10)13(11,12)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOSFJUYOFRSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxypropyl]prop-2-enamide](/img/structure/B2905232.png)
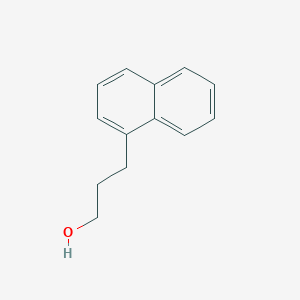
![3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2905236.png)
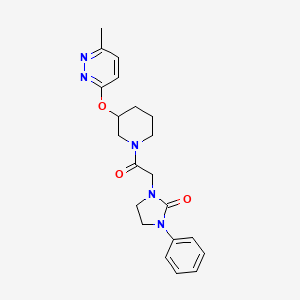
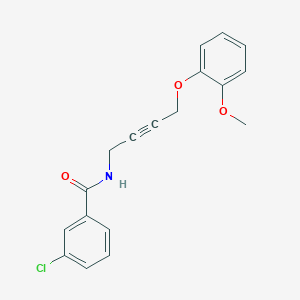
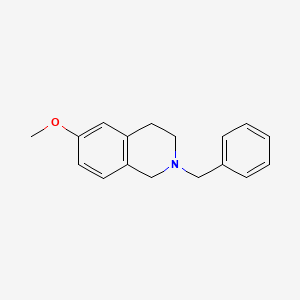
![3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2905245.png)

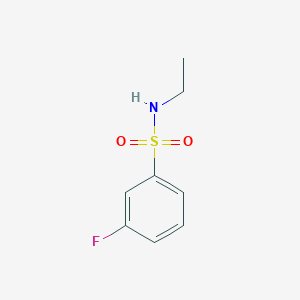

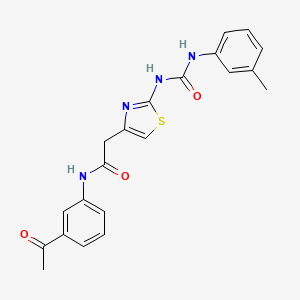
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonylpentanoic acid](/img/structure/B2905253.png)
